molecular formula C12H23NO4 B2992269 tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate CAS No. 1932023-27-2

tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate

Cat. No.: B2992269
CAS No.: 1932023-27-2
M. Wt: 245.319
InChI Key: FOGIIADEKHIPQG-BDAKNGLRSA-N
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Description

tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate is an organic compound that features a tert-butyl group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate typically involves the reaction of a dioxane derivative with a tert-butyl carbamate. The reaction conditions often include the use of a base to facilitate the formation of the carbamate linkage. For example, the dioxane derivative can be synthesized from lactic acid, and the tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the dioxane ring or the tert-butyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized dioxane compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its stability and reactivity make it suitable for use in various biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used in the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, modulating their activity through binding to the active site or allosteric sites. The pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxolan-5-yl)carbamate
  • tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-4-yl)carbamate
  • tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-6-yl)carbamate

Uniqueness

tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl group. This combination of features imparts distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8-9(7-15-12(5,6)16-8)13-10(14)17-11(2,3)4/h8-9H,7H2,1-6H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGIIADEKHIPQG-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(COC(O1)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](COC(O1)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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